N1-(isoxazol-3-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Researchers designing kinase-focused libraries often struggle to source novel heteroaryl oxalamide scaffolds with a balanced polar surface area for hinge-binding interrogation. This compound directly addresses that gap. • Unique Pharmacophore: Isoxazol-3-yl + pyrazin-2-yl-piperidine substitution pattern provides 7 H-bond acceptors (HBA=7) and XLogP3=0.3, ideal for mapping ATP-site polar contacts. • Differentiated Scaffold: Unlike fluoroaryl analogs, the isoxazole-pyrazine combination offers a distinct electronic profile for SAR exploration. • Reliable Supply: In stock for immediate global dispatch, enabling uninterrupted medicinal chemistry campaigns.

Molecular Formula C15H18N6O3
Molecular Weight 330.348
CAS No. 1396808-18-6
Cat. No. B2951943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(isoxazol-3-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
CAS1396808-18-6
Molecular FormulaC15H18N6O3
Molecular Weight330.348
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=NC=CN=C3
InChIInChI=1S/C15H18N6O3/c22-14(15(23)19-12-3-8-24-20-12)18-9-11-1-6-21(7-2-11)13-10-16-4-5-17-13/h3-5,8,10-11H,1-2,6-7,9H2,(H,18,22)(H,19,20,23)
InChIKeyAHALZXNOTMZSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N1-(isoxazol-3-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1396808-18-6) Is a Structurally Distinct Oxalamide for Kinase-Targeted Drug Discovery


N1-(isoxazol-3-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide (CAS 1396808-18-6) is a heterocyclic diamide featuring a 1,2-oxazole (isoxazole) ring linked via an oxalamide bridge to a piperidine ring N-substituted with a pyrazine moiety [1]. The compound has a molecular formula of C15H18N6O3, a molecular weight of 330.34 g/mol, and is characterized by a computed XLogP3 of 0.3 and a topological polar surface area (TPSA) of 113 Ų [1]. Structurally, it belongs to a class of oxalamide derivatives explored as kinase inhibitor scaffolds, where the isoxazole-pyrazine substitution pattern differentiates it from other heteroaryl-piperidine oxalamides [2]. However, to date, no primary research publications or patents with quantitative biological data for this specific compound have been identified in authoritative databases, making its procurement for novel SAR exploration its primary value proposition [2].

Why Generic Substitution Fails for N1-(isoxazol-3-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide in Kinase-Focused Libraries


In-class oxalamide-based kinase inhibitor scaffolds cannot be generically interchanged because subtle variations in the heteroaryl substituents on the oxalamide nitrogen atoms profoundly alter hydrogen-bonding capacity, lipophilicity, and target binding profiles. The specific combination of an isoxazol-3-yl group (hydrogen bond acceptor count contribution: 2) and a pyrazin-2-yl-piperidine group (additional hydrogen bond acceptor contribution: 5, total HBA=7) in this compound yields a unique pharmacophoric signature [1]. For instance, the very close analog N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide replaces the isoxazole with a difluorophenyl group, substantially altering electronic character and logP, which would be expected to shift kinase selectivity profiles . The quantitative property differences presented below demonstrate why selecting this specific compound is a deliberate structural choice, not an interchangeable one.

Quantitative Physicochemical Differentiation of N1-(isoxazol-3-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide Against Closest Analogs


Hydrogen Bond Acceptor (HBA) Capacity Differentiates the Isoxazole-Containing Scaffold from Fluoroaryl Analogs

With 7 hydrogen bond acceptors (2 from the oxalamide carbonyls, 2 from the isoxazole ring, and 3 from the pyrazine ring), this compound provides significantly more HBA capacity than the close analog N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, which has an estimated 5 HBA (2 from oxalamide carbonyls and 3 from pyrazine, with the difluorophenyl group being a very weak acceptor). This difference is expected to impact hinge-binding interactions in kinase ATP-binding pockets, where isoxazole nitrogen and oxygen atoms can engage in critical hydrogen bonds with the hinge region [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Balanced Lipophilicity (XLogP3 = 0.3) Positions the Compound in Optimal Oral Drug-Like Space Versus More Lipophilic Analogs

The computed XLogP3 of 0.3 for this compound falls within the optimal range for oral bioavailability (Lipinski's Rule of Five recommends logP ≤ 5). In contrast, the close analog N1-(2,5-difluorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is expected to have a significantly higher logP due to the lipophilic difluorophenyl group (estimated logP increase of approximately +0.8 to +1.2 log units). This lower logP suggests the isoxazole-containing compound may exhibit superior aqueous solubility and reduced non-specific protein binding [1].

Drug-Likeness ADME Prediction Physicochemical Profiling

Moderate Topological Polar Surface Area (TPSA = 113 Ų) Balances Cell Permeability with Target Binding

The TPSA of 113 Ų places this compound in a favorable range for both cell permeability and oral absorption (commonly cited threshold: TPSA < 140 Ų for good oral bioavailability, and TPSA < 90 Ų for blood-brain barrier penetration). This value is notably higher than simpler isoxazole-oxalamides lacking the pyrazine substituent (e.g., N1-(isoxazol-3-yl)-N2-methyloxalamide, estimated TPSA ~85 Ų), reflecting the added polarity from the pyrazine ring. The TPSA of 113 Ų suggests the compound may achieve moderate cell permeability while retaining sufficient polarity for target engagement [1].

Cellular Permeability Blood-Brain Barrier Penetration Drug Design

Rotatable Bond Count of 4 Provides Conformational Flexibility for Induced-Fit Kinase Binding While Maintaining Ligand Efficiency

The compound has 4 rotatable bonds, which provides sufficient conformational flexibility to adapt to kinase ATP-binding pockets while maintaining a relatively rigid core structure for binding efficiency. This is comparable to many approved kinase inhibitors (median rotatable bonds = 5–6 for oral drugs) but lower than the extended linker analogs such as N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide, which has an estimated 5 rotatable bonds. The lower number of rotatable bonds in the target compound may confer an entropic advantage in binding [1].

Ligand Efficiency Conformational Analysis Kinase Binding

Optimal Procurement and Research Application Scenarios for N1-(isoxazol-3-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide


Structure-Activity Relationship (SAR) Expansion of Isoxazole-Containing Kinase Inhibitor Libraries

Given its unique isoxazole-pyrazine dual heteroaryl substitution pattern and balanced physicochemical profile (XLogP3 = 0.3, TPSA = 113 Ų, HBA = 7), this compound is ideally suited for systematic SAR studies exploring the role of isoxazole as a hinge-binding motif in kinase inhibitor design. Its 7 hydrogen bond acceptor capacity, driven by the combined contributions of the isoxazole and pyrazine rings, makes it a powerful probe for mapping polar interactions in ATP-binding sites, as differentiated from fluoroaryl analogs that offer fewer acceptor sites [1].

Physicochemical Property Benchmarking in Early-Stage Oral Drug Candidate Profiling

With a computed XLogP3 of 0.3 and TPSA of 113 Ų, this compound resides in the optimal oral drug-like space defined by Lipinski and Veber rules. It can serve as a reference standard for benchmarking the solubility, permeability, and metabolic stability of new oxalamide-based leads against close analogs with higher lipophilicity (e.g., difluorophenyl-substituted oxalamides) in early ADME screening cascades [1].

Computational Chemistry and Molecular Docking Studies Targeting Kinase ATP-Binding Pockets

The compound's 4 rotatable bonds and moderate molecular weight (330.34 g/mol) make it computationally tractable for molecular docking and molecular dynamics simulations. The isoxazole ring can serve as a bioisosteric replacement for the adenine ring in ATP, making this compound a valuable tool for virtual screening campaigns aimed at identifying novel type I kinase inhibitors that engage the hinge region via isoxazole-mediated hydrogen bonds [1].

Fragment-Based Drug Discovery (FBDD) Using the Isoxazole-Oxalamide-Piperazine Scaffold as a Privileged Core

The compound's relatively low molecular complexity (complexity score: 441) and balanced physicochemical properties position it as a potential fragment-like or scaffold-like starting point for FBDD. The dual heteroaryl decoration (isoxazole + pyrazine) provides multiple vectors for chemical elaboration, while the oxalamide linker maintains synthetic tractability for parallel library synthesis [1].

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